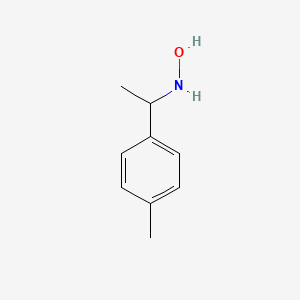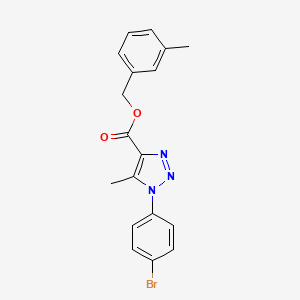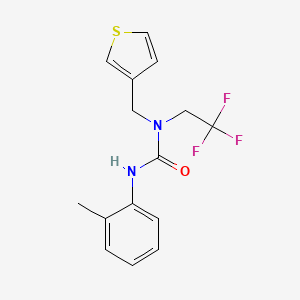
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including the types and arrangement of its atoms, and the bonds between them.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Ytterbium Ion-Selective Sensors
Urea and thiourea derivatives have been explored for their utility in developing ytterbium ion-selective sensors. The performance of these sensors, based on plasticized membranes incorporating such derivatives, has been demonstrated with good selectivity for Yb3+ ions, which is crucial for analytical applications in complex sample matrices. This research highlights the importance of urea derivatives in enhancing the performance of ion-selective electrodes, which are valuable tools in environmental monitoring and industrial process control Singh, Jain, & Mehtab, 2007.
Antiacetylcholinesterase Activity
Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, which is a critical target in the development of treatments for Alzheimer's disease. The study aimed to optimize the spacer length linking two pharmacophoric moieties, showing that these new flexible spacers are compatible with high inhibitory activities. This research exemplifies the potential of urea derivatives in pharmacology, particularly in designing drugs for neurodegenerative diseases Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.
Anti-CML Activity
A series of urea derivatives has been synthesized with potent activity against human chronic myeloid leukemia (CML) cell lines. These derivatives have shown significant biological activity in cellular assays, with minimal cellular toxicity. The study illustrates the therapeutic potential of urea derivatives in cancer treatment, particularly in targeting specific pathways involved in CML Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019.
Corrosion Inhibition
Urea derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic conditions. These compounds effectively inhibit corrosion, showcasing the chemical versatility and utility of urea derivatives in industrial applications, such as in coatings and as additives in corrosive environments Singh, Singh, Chaudhary, & Agarwal, 1981.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at potential future research directions, such as new synthesis methods, applications, or areas of study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYREBZBMYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)
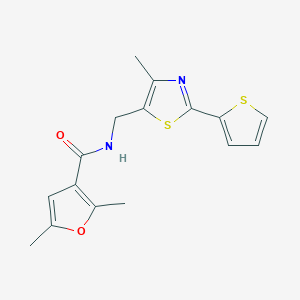
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)
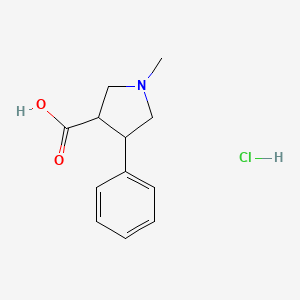
![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)
![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)
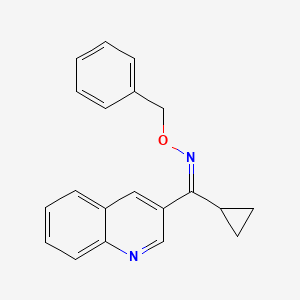
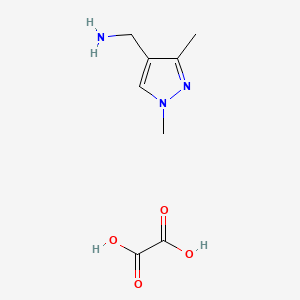
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)
![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)
